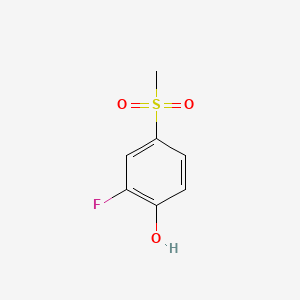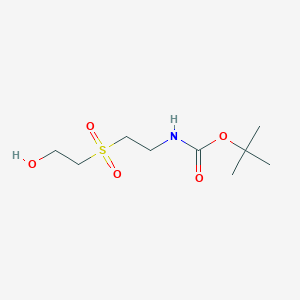
tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate (TBHEC) is a novel compound that has been studied in recent years for its potential applications in scientific research. TBHEC is a derivative of carbamate, a type of organic compound that can act as a catalyst or inhibitor in various biochemical and physiological processes. TBHEC has shown to be particularly useful in the fields of drug discovery and development, as it can be used to synthesize various drugs. It has also been studied for its potential to act as a ligand in various biochemical and physiological processes, as well as its ability to act as a prodrug.
Applications De Recherche Scientifique
-
Enzymatic Kinetic Resolution
- Field : Biochemistry
- Application : The enzymatic kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was studied . This process is key to the synthesis of chiral organoselenanes and organotelluranes .
- Method : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
- Results : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)- tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
-
Anionic Polymerization
- Field : Polymer Chemistry
- Application : The anionic polymerization of a tert-butyl-carboxylate-activated aziridine was reported . This process allows the synthesis of low-molecular-weight poly(BocAz) chains .
- Method : The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) was carried out. BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
- Results : A 13C NMR spectroscopic analysis of poly(BocAz) suggested that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYGDWGGIGRORN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

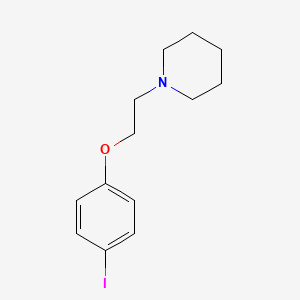
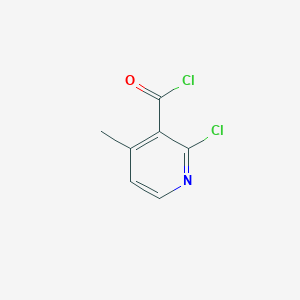
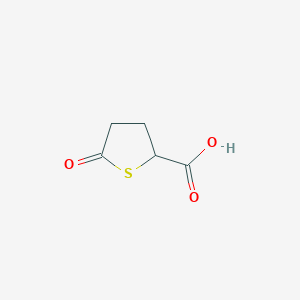

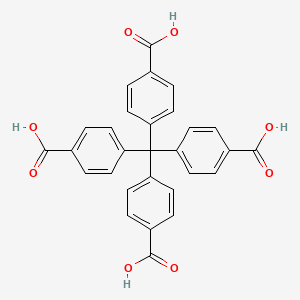
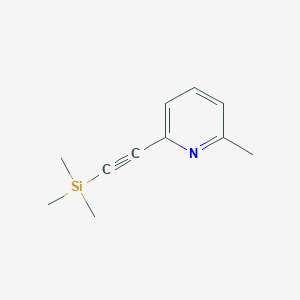
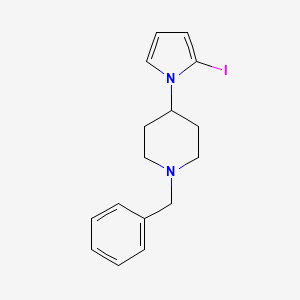
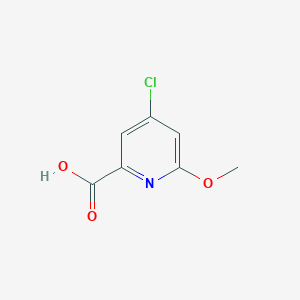
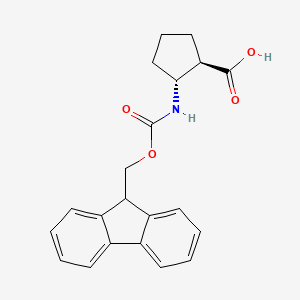
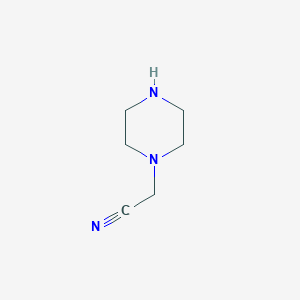
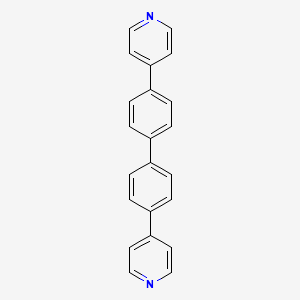
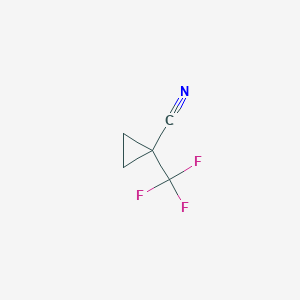
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
